2-(2,6-Dimethoxyphenyl)propan-2-ol is a chemical compound characterized by its unique structure and properties. It is a tertiary alcohol derived from the propan-2-ol framework, with a dimethoxy-substituted phenyl group. This compound is of interest in various scientific fields due to its potential applications in organic synthesis and medicinal chemistry.
This compound can be synthesized from various precursors, notably through the reduction of corresponding ketones or aldehydes that contain the 2,6-dimethoxyphenyl moiety. The synthesis methods often involve reducing agents such as sodium borohydride or catalytic hydrogenation techniques.
2-(2,6-Dimethoxyphenyl)propan-2-ol falls under the category of organic compounds, specifically classified as an alcohol. It is also categorized as a phenolic compound due to the presence of a phenyl ring in its structure.
The synthesis of 2-(2,6-dimethoxyphenyl)propan-2-ol can be achieved through several methods:
The reaction conditions for these methods are crucial for optimizing yield and purity. For instance, controlling temperature and pressure during catalytic hydrogenation can significantly affect the reaction outcome.
The molecular formula of 2-(2,6-dimethoxyphenyl)propan-2-ol is , with a molecular weight of approximately 196.24 g/mol. The structure features:
The structural representation can be described using various notations:
CC(C)(C1=CC(=C(C=C1)OC)OC)O
InChI=1S/C11H16O3/c1-11(2,12)8-5-9(13-3)7-10(6-8)14-4/h5-7,12H,1-4H3
The compound can participate in various chemical reactions typical for alcohols and phenolic compounds:
The reactivity of 2-(2,6-dimethoxyphenyl)propan-2-ol is influenced by the electron-donating nature of the methoxy groups, which can stabilize intermediates during reactions.
The mechanism of action for this compound largely depends on its application context. For instance:
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and analgesic effects, suggesting potential therapeutic uses for this compound as well.
The applications of 2-(2,6-dimethoxyphenyl)propan-2-ol include:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7